2-Hydroxy-5-iodo-3-methoxybenzaldehyde

CAS No.: 7359-14-0

Cat. No.: VC2356059

Molecular Formula: C8H7IO3

Molecular Weight: 278.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7359-14-0 |

|---|---|

| Molecular Formula | C8H7IO3 |

| Molecular Weight | 278.04 g/mol |

| IUPAC Name | 2-hydroxy-5-iodo-3-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C8H7IO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 |

| Standard InChI Key | KVQIQUILJIOMHJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1O)C=O)I |

| Canonical SMILES | COC1=CC(=CC(=C1O)C=O)I |

Introduction

Chemical Identity and Structure

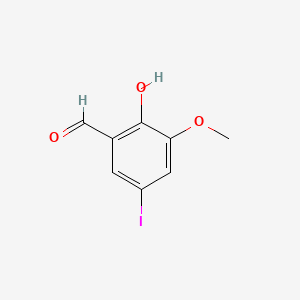

2-Hydroxy-5-iodo-3-methoxybenzaldehyde belongs to the class of substituted benzaldehydes characterized by multiple functional groups attached to a benzene ring. Its structure features an aldehyde group (-CHO), a hydroxyl group (-OH), a methoxy group (-OCH3), and an iodine atom strategically positioned to create a molecule with distinct chemical reactivity. The compound is characterized by the following structural identifiers:

Table 1: Chemical Identification Data

| Identifier | Value |

|---|---|

| IUPAC Name | 2-hydroxy-5-iodo-3-methoxybenzaldehyde |

| CAS Number | 7359-14-0 |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| InChI | InChI=1S/C8H7IO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 |

| InChI Key | KVQIQUILJIOMHJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1O)C=O)I |

The arrangement of functional groups creates a molecule with specific electronic properties. The hydroxyl group at position 2 is adjacent to the aldehyde functionality, enabling intramolecular hydrogen bonding that affects both physical properties and chemical behavior. The presence of the electron-donating methoxy group and electron-withdrawing iodine atom establishes an electronic distribution that influences the compound's reactivity profile.

Physical and Chemical Properties

2-Hydroxy-5-iodo-3-methoxybenzaldehyde exhibits distinctive physical and chemical properties that are relevant to its handling, storage, and applications in various contexts.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Yellowish to brown |

| Density | 1.909 g/cm³ |

| Melting Point | 127-130°C |

| Boiling Point | 326.5°C at 760 mmHg |

| Flash Point | 151.3°C |

The relatively high melting and boiling points of this compound can be attributed to the presence of intermolecular hydrogen bonding involving the hydroxyl group. The iodine atom contributes significantly to the molecule's relatively high density compared to similar benzaldehyde derivatives without halogen substitution .

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing 2-Hydroxy-5-iodo-3-methoxybenzaldehyde involves the iodination of 2-hydroxy-5-methoxybenzaldehyde. This process typically employs various iodination reagents under carefully controlled conditions to ensure the desired substitution pattern. The general synthetic pathway can be summarized as follows:

-

Starting with 2-hydroxy-5-methoxybenzaldehyde as the precursor

-

Treatment with an iodinating agent (such as iodine, N-iodosuccinimide, or potassium iodide with an oxidizing agent)

-

Reaction under acidic or basic conditions, depending on the specific protocol

-

Purification of the product through recrystallization or chromatographic techniques

The key challenge in this synthesis is achieving regioselectivity for iodination at the desired position while minimizing side reactions. Factors such as temperature, solvent choice, and reaction time significantly influence the outcome and yield of this transformation.

Industrial Production

In industrial settings, the production of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde employs similar chemical principles but with modifications to accommodate larger scales and economic considerations. Industrial processes typically focus on:

-

Optimizing reaction conditions to maximize yield and purity

-

Utilizing more cost-effective reagents and catalysts

-

Implementing efficient purification methods to minimize waste

-

Ensuring consistent product quality through standardized protocols

These processes may involve continuous flow systems rather than batch reactions to improve efficiency and reduce handling of potentially hazardous intermediates.

Chemical Reactivity

Functional Group Reactivity

2-Hydroxy-5-iodo-3-methoxybenzaldehyde exhibits diverse reactivity patterns due to its multiple functional groups, each providing distinct reaction sites that can be exploited in organic synthesis.

Aldehyde Group Reactivity:

-

Oxidation to carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide

-

Reduction to primary alcohols with reducing agents like sodium borohydride or lithium aluminum hydride

-

Nucleophilic addition reactions with various nucleophiles

-

Condensation reactions with amines to form imines and related compounds

Hydroxyl Group Reactivity:

-

Esterification reactions with acid chlorides or anhydrides

-

Etherification under basic conditions

-

Hydrogen bonding interactions that influence intramolecular stabilization and reactivity

Iodine Substituent Reactivity:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)

-

Halogen-metal exchange reactions for further functionalization

Reaction Mechanisms

The reactions of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde follow established mechanistic pathways depending on the functional group involved and the reaction conditions. The presence of multiple functional groups can lead to interesting intramolecular effects that influence reaction outcomes.

For example, the proximity of the hydroxyl group to the aldehyde functionality enables intramolecular hydrogen bonding, which can:

-

Affect the electrophilicity of the carbonyl carbon

-

Influence the acidity of the phenolic hydroxyl group

-

Direct the regioselectivity of certain addition reactions

-

Stabilize transition states in various transformations

These mechanistic considerations are crucial in designing synthetic strategies that utilize 2-Hydroxy-5-iodo-3-methoxybenzaldehyde effectively as a building block for more complex molecular structures.

Applications in Organic Synthesis

2-Hydroxy-5-iodo-3-methoxybenzaldehyde serves as a valuable intermediate in organic synthesis due to its multifunctional nature. The compound provides multiple handles for selective chemical modifications, allowing for the construction of diverse molecular architectures.

Key applications in synthetic chemistry include:

-

Synthesis of heterocyclic compounds through cyclization reactions involving the aldehyde and hydroxyl groups

-

Preparation of derivatives with enhanced biological activities through modification of functional groups

-

Utilization in cross-coupling reactions via the iodine substituent to introduce carbon-carbon bonds

-

Development of natural product analogs and pharmaceutical intermediates

-

Creation of specialty chemicals for research and development purposes

Recent research has focused particularly on the use of this compound in synthesizing novel molecules with potential therapeutic applications, highlighting its importance in medicinal chemistry and drug discovery efforts.

Biological Activities

Antimicrobial Properties

2-Hydroxy-5-iodo-3-methoxybenzaldehyde has demonstrated significant antimicrobial activity, particularly against bacterial pathogens. Research indicates that it exhibits inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antimicrobial Activity Profile

| Target Organism | Observed Effects | Mechanism |

|---|---|---|

| MRSA | Inhibition of growth and biofilm formation | Disruption of bacterial cell wall synthesis and increased membrane permeability |

| Other bacterial pathogens | Growth inhibition | Multiple cellular targets |

The compound's antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis by inhibiting peptidoglycan formation, which is crucial for bacterial viability. Additionally, it increases the permeability of bacterial membranes, potentially leading to cell lysis.

Structure-Activity Relationships

The biological activity of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde can be attributed to specific structural features:

-

The hydroxyl group may participate in hydrogen bonding with biological targets

-

The iodine atom provides lipophilicity and potential for halogen bonding interactions

-

The methoxy group influences electronic distribution and may enhance binding to specific receptors

-

The aldehyde functionality serves as a reactive site for potential covalent interactions with biological nucleophiles

Understanding these structure-activity relationships is essential for optimizing the compound's therapeutic potential and developing more effective derivatives with enhanced biological activities.

Research Developments

Recent research on 2-Hydroxy-5-iodo-3-methoxybenzaldehyde has focused on several key areas:

Synthetic Methodology Advancements

Research efforts have led to improved synthetic protocols for preparing 2-Hydroxy-5-iodo-3-methoxybenzaldehyde with:

-

Higher yields and purity

-

More selective iodination procedures

-

Environmentally friendly reaction conditions

-

Scalable processes suitable for larger-scale production

These methodological advancements have made the compound more accessible for research and development purposes.

Derivative Development

Scientists have explored various derivatives of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde to enhance specific properties:

-

Derivatives with modified functional groups to optimize biological activity

-

Conjugates with other bioactive molecules to create hybrid compounds

-

Prodrug forms to improve pharmacokinetic properties

-

Analogs with altered substitution patterns to establish structure-activity relationships

Such derivative development has expanded the potential applications of this compound family in medicinal chemistry and materials science.

Therapeutic Applications

Ongoing research continues to investigate the therapeutic potential of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde, particularly focusing on:

-

Antimicrobial applications against drug-resistant pathogens

-

Anticancer activities against specific cancer types

-

Anti-inflammatory properties of certain derivatives

-

Potential applications in other therapeutic areas

These investigations help illuminate the compound's mechanism of action and guide the development of more effective therapeutic agents based on its structural framework.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume